molecular formula C20H23NO2 B4216493 7,8-dimethyl-4-[2-(propan-2-yloxy)phenyl]-3,4-dihydroquinolin-2(1H)-one

7,8-dimethyl-4-[2-(propan-2-yloxy)phenyl]-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B4216493
M. Wt: 309.4 g/mol
InChI Key: DJYFAHGDZCLYOF-UHFFFAOYSA-N
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Description

7,8-dimethyl-4-[2-(propan-2-yloxy)phenyl]-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound with a complex structure It is characterized by the presence of an isopropoxyphenyl group attached to a quinolinone core, which is further substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethyl-4-[2-(propan-2-yloxy)phenyl]-3,4-dihydroquinolin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common route involves the formation of the quinolinone core through a cyclization reaction, followed by the introduction of the isopropoxyphenyl group via a substitution reaction. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and pressures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often utilizing automated systems to control reaction parameters. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial production.

Chemical Reactions Analysis

Types of Reactions

7,8-dimethyl-4-[2-(propan-2-yloxy)phenyl]-3,4-dihydroquinolin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinolinone derivatives.

    Substitution: The isopropoxyphenyl group can be substituted with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require the use of nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various quinolinone derivatives, each with unique properties and potential applications. For example, oxidation can lead to the formation of quinolinone N-oxides, while reduction can produce dihydroquinolinones.

Scientific Research Applications

7,8-dimethyl-4-[2-(propan-2-yloxy)phenyl]-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7,8-dimethyl-4-[2-(propan-2-yloxy)phenyl]-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7,8-dimethyl-4-[2-(propan-2-yloxy)phenyl]-3,4-dihydroquinolin-2(1H)-one include other quinolinone derivatives, such as:

  • 4-(2-methoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone
  • 4-(2-ethoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone
  • 4-(2-propoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern, which can lead to unique chemical and biological properties. The presence of the isopropoxy group, in particular, may enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

7,8-dimethyl-4-(2-propan-2-yloxyphenyl)-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-12(2)23-18-8-6-5-7-15(18)17-11-19(22)21-20-14(4)13(3)9-10-16(17)20/h5-10,12,17H,11H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYFAHGDZCLYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(CC(=O)N2)C3=CC=CC=C3OC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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